Phytosphingosine Phytosphingosine Phytosphingosine belongs to the class of organic compounds known as 1, 3-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom. Thus, phytosphingosine is considered to be a sphingoid base lipid molecule. Phytosphingosine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Phytosphingosine has been found in human epidermis and endocrine gland tissues. Within the cell, phytosphingosine is primarily located in the membrane (predicted from logP). Phytosphingosine exists in all eukaryotes, ranging from yeast to humans. Phytosphingosine participates in a number of enzymatic reactions. In particular, Phytosphingosine and ferricytochrome c can be biosynthesized from sphinganine and ferrocytochrome through its interaction with the enzyme sphinganine C4-monooxygenase. Furthermore, Phytosphingosine can be biosynthesized from sphinganine; which is catalyzed by the enzyme dihydrosphingosine C-4 hydroxylase. Furthermore, Phytosphingosine can be biosynthesized from sphinganine; which is catalyzed by the enzyme dihydrosphingosine C-4 hydroxylase. Finally, Phytosphingosine and docosanoyl-CoA can be converted into N-docosanoyl-4-hydroxysphinganine; which is catalyzed by the enzyme ceramide synthase.
Phytosphingosine is a sphingoid, an amino alcohol and a triol. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a sphinganine. It is a conjugate base of a phytosphingosine(1+).
Brand Name: Vulcanchem
CAS No.: 554-62-1
VCID: VC0030862
InChI: InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1
SMILES: CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Molecular Formula: C18H39NO3
Molecular Weight: 317.5 g/mol

Phytosphingosine

CAS No.: 554-62-1

Reference Standards

VCID: VC0030862

Molecular Formula: C18H39NO3

Molecular Weight: 317.5 g/mol

Purity: 98%

Phytosphingosine - 554-62-1

CAS No. 554-62-1
Product Name Phytosphingosine
Molecular Formula C18H39NO3
Molecular Weight 317.5 g/mol
IUPAC Name (2S,3S,4R)-2-aminooctadecane-1,3,4-triol
Standard InChI InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1
Standard InChIKey AERBNCYCJBRYDG-KSZLIROESA-N
Isomeric SMILES CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O
SMILES CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Canonical SMILES CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Appearance Solid
Melting Point 102-103°C
Physical Description Solid
Description Phytosphingosine belongs to the class of organic compounds known as 1, 3-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom. Thus, phytosphingosine is considered to be a sphingoid base lipid molecule. Phytosphingosine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Phytosphingosine has been found in human epidermis and endocrine gland tissues. Within the cell, phytosphingosine is primarily located in the membrane (predicted from logP). Phytosphingosine exists in all eukaryotes, ranging from yeast to humans. Phytosphingosine participates in a number of enzymatic reactions. In particular, Phytosphingosine and ferricytochrome c can be biosynthesized from sphinganine and ferrocytochrome through its interaction with the enzyme sphinganine C4-monooxygenase. Furthermore, Phytosphingosine can be biosynthesized from sphinganine; which is catalyzed by the enzyme dihydrosphingosine C-4 hydroxylase. Furthermore, Phytosphingosine can be biosynthesized from sphinganine; which is catalyzed by the enzyme dihydrosphingosine C-4 hydroxylase. Finally, Phytosphingosine and docosanoyl-CoA can be converted into N-docosanoyl-4-hydroxysphinganine; which is catalyzed by the enzyme ceramide synthase.
Phytosphingosine is a sphingoid, an amino alcohol and a triol. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a sphinganine. It is a conjugate base of a phytosphingosine(1+).
Purity 98%
Synonyms (2S,3S,4R)-2-Amino-1,3,4-octadecanetriol; Phytosphingosine; (+)-D-ribo-Phytosphingosine; 4-D-Hydroxysphinganine; 4D-Hydroxysphinganine; C18-Phytosphingosine; D-ribo-1,3,4-Trihydroxy-2-aminooctadecane;
Reference 1. K. Liu et al. “The Sphingoid Long Chain Base Phytosphingosine Activates AGC-type Protein Kinases in Saccharomyces cerevisiae Including Ypk1,Ypk2, and Sch9” Journal of Biological Chemistry, Vol. 280(24) pp. 22679, 20052. K. Ryu et al. “Anti-scratching Behavioral Effects of N-Stearoylphytosphingosine and 4-Hydroxysphinganine in Mice” Lipids, Vol. 45 pp. 615-618, 20103. M. Park et al. “Suppression of Extracellular Signal-related Kinase and Activation of p38 MAPK Are Two Critical Events Leading to Caspase-8- andMitochondria-mediated Cell Death in Phytosphingosine-treated Human Cancer Cells” Journal of Biological Chemistry, Vol. 278, pp. 50624-50634, 20034. N. Chung et al. “Phytosphingosine as a Specific Inhibitor of Growth and Nutrient Import in Saccharomyces cerevisiae” Journal of Biological Chemistry,Vol. 276 pp. 35614-35621, 2001
PubChem Compound 122121
Last Modified Nov 11 2021
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